molecular formula C8H14N2S2 B136445 1,4-Diethylpiperazine-2,5-dithione CAS No. 148306-25-6

1,4-Diethylpiperazine-2,5-dithione

Cat. No.: B136445
CAS No.: 148306-25-6
M. Wt: 202.3 g/mol
InChI Key: DQZOASHHODBDNI-UHFFFAOYSA-N
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Description

1,4-Diethylpiperazine-2,5-dithione is a heterocyclic compound featuring a piperazine backbone with two ethyl substituents at the 1- and 4-positions and two thione (C=S) groups at the 2- and 5-positions. This structure imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. The thione groups enhance sulfur-based interactions, such as hydrogen bonding and metal coordination, distinguishing it from oxygen-containing analogs like piperazine-2,5-diones .

Properties

CAS No.

148306-25-6

Molecular Formula

C8H14N2S2

Molecular Weight

202.3 g/mol

IUPAC Name

1,4-diethylpiperazine-2,5-dithione

InChI

InChI=1S/C8H14N2S2/c1-3-9-5-8(12)10(4-2)6-7(9)11/h3-6H2,1-2H3

InChI Key

DQZOASHHODBDNI-UHFFFAOYSA-N

SMILES

CCN1CC(=S)N(CC1=S)CC

Canonical SMILES

CCN1CC(=S)N(CC1=S)CC

Synonyms

2,5-Piperazinedithione, 1,4-diethyl-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Substituents (R1, R4) Functional Groups (2,5-positions) Key Properties/Applications Reference
1,4-Diethylpiperazine-2,5-dithione Ethyl, Ethyl Thione (C=S) Potential H2S donor, cancer prevention
1,4-Diethylpiperazine-2,5-dione Ethyl, Ethyl Ketone (C=O) Polymer precursor (e.g., polypeptoids)
9b (1-(3,5-Dimethoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione) Aryl, Acyl Ketone (C=O) Antioxidant activity
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Chloro, Chloro Dithiolone (C=S, Cl) Detoxifying enzyme induction
1,4-Diacetylpiperazine-2,5-dione Acetyl, Acetyl Ketone (C=O) Electron-withdrawing effects

Key Observations:

  • Substituent Effects: Ethyl groups enhance lipophilicity, improving membrane permeability compared to aryl or acetyl substituents .
  • Functional Group Impact : Thione groups (C=S) in the dithione derivative enable sulfur-specific interactions, such as H2S release, which are absent in dione (C=O) analogs .

Key Observations:

  • Ethyl substitution (as in 1,4-Diethylpiperazine-2,5-dione) is achieved under strongly basic conditions, highlighting the importance of base selection in avoiding side reactions like intramolecular "backbiting" during polymerization .

Key Observations:

  • Dithione and dithiolone derivatives (e.g., ) show promise in cancer prevention by upregulating detoxifying enzymes like DT-diaphorase, with chloro substituents enhancing efficacy .
  • Dione derivatives (e.g., 9b) exhibit antioxidant properties, likely due to electron-rich aryl/acyl groups stabilizing radical intermediates .

Physical and Chemical Properties

  • Thermal Stability : Piperazine-2,5-diones (e.g., 1,4-Diethyl derivative) decompose above 300°C, while sulfur analogs may exhibit higher thermal resistance due to stronger C–S bonds .

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